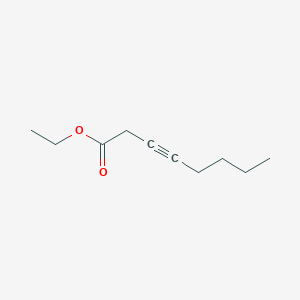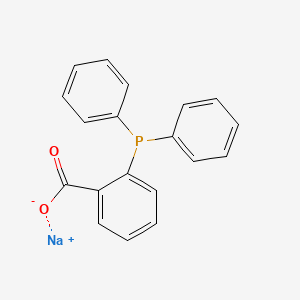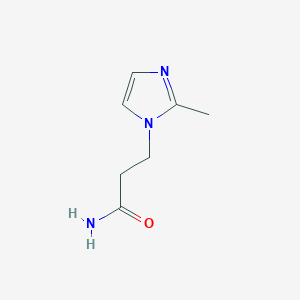
1H-Imidazole-1-propanamide, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-1-propanamide, 2-methyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 1H-Imidazole-1-propanamide, 2-methyl- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method is the Radziszewski reaction, which combines glyoxal, formaldehyde, and a mixture of ammonia and methylamine . Industrial production methods often involve acid-catalyzed methylation of imidazole by methanol .
Analyse Des Réactions Chimiques
1H-Imidazole-1-propanamide, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or alkylation, using reagents like bromine or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
1H-Imidazole-1-propanamide, 2-methyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Imidazole-1-propanamide, 2-methyl- involves its interaction with various molecular targets and pathways. Imidazole derivatives often act by binding to specific enzymes or receptors, thereby modulating their activity. For example, they can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
1H-Imidazole-1-propanamide, 2-methyl- can be compared with other similar compounds, such as:
1-Methylimidazole: Used as a precursor for the synthesis of pyrrole-imidazole polyamides.
2-Methylimidazole: Known for its use in the production of pharmaceuticals and agrochemicals.
2-Iodo-1-methyl-1H-imidazole: Utilized in various organic synthesis reactions.
The uniqueness of 1H-Imidazole-1-propanamide, 2-methyl- lies in its specific functional groups and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
43115-75-9 |
|---|---|
Formule moléculaire |
C7H11N3O |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-(2-methylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C7H11N3O/c1-6-9-3-5-10(6)4-2-7(8)11/h3,5H,2,4H2,1H3,(H2,8,11) |
Clé InChI |
WAJBECSQWBCZFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




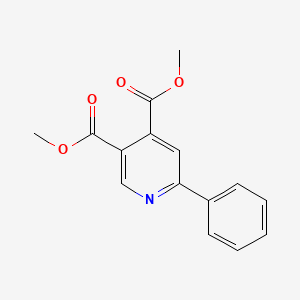
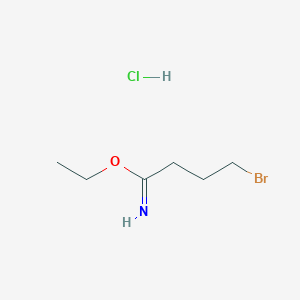
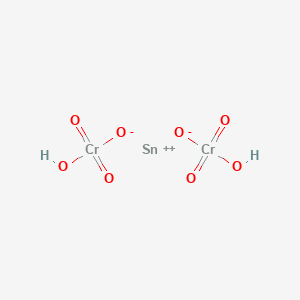
![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)

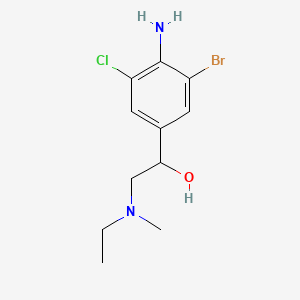
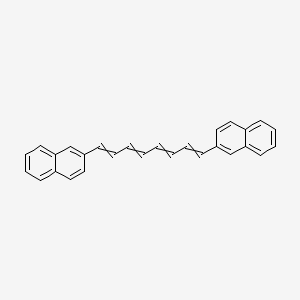
![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)
